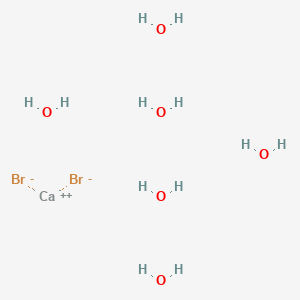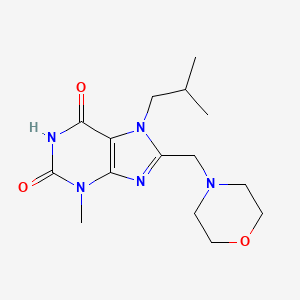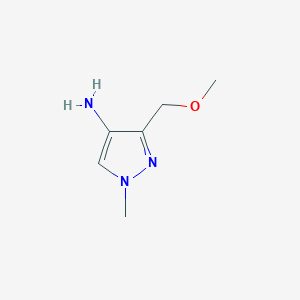
Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate is involved in various synthetic processes, demonstrating its versatility in organic chemistry. For instance, it participates in the one-pot Gewald reaction of aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur, facilitated by morpholinium acetate and excess morpholine, yielding 2-aminothiophene-3-carboxylates with various aryl groups at the 4-position in good to moderate yields (Tormyshev et al., 2006). This compound is also a precursor in reactions leading to the synthesis of 2-acylamino-5-amino-4-aryl-3-cyanothiophenes through the recyclization of morpholinium 3,4-trans-4-aryl-5-cyano-2-hydroxy-3-nitro-1,2,3,4-tetrahydropyridine-6-thiolates (Rodinovskaya et al., 2002).
Biomedical Applications
The chemical structure of this compound allows it to be utilized in various biomedical applications. The compound's derivates show potential in cytotoxicity evaluations against human cancer cell lines, where modifications through nucleophilic substitution reactions enhance their cytotoxic activities (Mehdhar et al., 2022). Additionally, its involvement in synthesizing new thiophene-based compounds indicates its relevance in exploring novel therapeutic agents.
Photophysical and Photo-electrocatalytic Studies
The compound's derivatives, such as 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride, have been synthesized for their unique photophysical properties and potential applications in the biomedical and photo-electrocatalytic fields. The presence of a morpholine unit in these derivatives reduces dye aggregation, enhancing their applicability in these areas (Tiravia et al., 2022).
Molecular and Crystal Structures
Research into the molecular and crystal structures of related compounds, such as transamination products of cyanothioacetamide with morpholine, sheds light on the structural diversity and potential chemical reactivity of this compound derivatives. These studies contribute to a deeper understanding of the compound's chemical behavior and its potential for further modification and application in various fields (Dyachenko et al., 2012).
Mecanismo De Acción
Target of Action
Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. It is a precursor to several neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine . Therefore, the primary targets of this compound could be the enzymes and receptors involved in these biochemical pathways.
Mode of Action
As a phenylalanine derivative, it may interact with its targets by mimicking the structure of phenylalanine, thereby influencing the function of enzymes and receptors that normally interact with phenylalanine .
Biochemical Pathways
Phenylalanine and its derivatives are involved in several biochemical pathways. They play a key role in protein synthesis and are precursors to tyrosine, another amino acid. Tyrosine is then converted into several important neurotransmitters, including dopamine, norepinephrine, and epinephrine . Therefore, this compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It’s worth noting that the compound’s bioavailability and pharmacokinetic properties can be influenced by various factors, including its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
Given its structural similarity to phenylalanine, it may influence the synthesis and function of proteins and neurotransmitters, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific physiological conditions of the individual .
Análisis Bioquímico
Biochemical Properties
It is known that amino acid derivatives can interact with a variety of enzymes, proteins, and other biomolecules The nature of these interactions can vary widely, depending on the specific biochemical context
Cellular Effects
Given its structural similarity to phenylalanine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies are needed to investigate these aspects .
Dosage Effects in Animal Models
The effects of Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate at different dosages in animal models have not been reported. Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Propiedades
IUPAC Name |
methyl 2-[(2-morpholin-4-ylacetyl)amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-23-18(22)16-14(13-5-3-2-4-6-13)12-25-17(16)19-15(21)11-20-7-9-24-10-8-20/h2-6,12H,7-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSXBCBCZUFCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2914962.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)









![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2914981.png)
